molecular formula C9H17IO B12514015 4-Iodononan-5-one CAS No. 675132-35-1

4-Iodononan-5-one

Cat. No.: B12514015
CAS No.: 675132-35-1
M. Wt: 268.13 g/mol
InChI Key: RMHAROWORVFXCD-UHFFFAOYSA-N
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Description

4-Iodononan-5-one is an organic compound characterized by the presence of an iodine atom attached to the fourth carbon of a nonan-5-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodononan-5-one typically involves the iodination of nonan-5-one. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the iodination process can also enhance the overall production.

Chemical Reactions Analysis

Types of Reactions

4-Iodononan-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The ketone group in this compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted nonan-5-one derivatives.

    Oxidation Reactions: Products include nonanoic acid and other oxidized derivatives.

    Reduction Reactions: Products include nonan-5-ol and other reduced derivatives.

Scientific Research Applications

4-Iodononan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Iodononan-5-one involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes that catalyze halogenation or dehalogenation reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromononan-5-one: Similar structure but with a bromine atom instead of iodine.

    4-Chlorononan-5-one: Similar structure but with a chlorine atom instead of iodine.

    4-Fluorononan-5-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

4-Iodononan-5-one is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

CAS No.

675132-35-1

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

4-iodononan-5-one

InChI

InChI=1S/C9H17IO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3

InChI Key

RMHAROWORVFXCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CCC)I

Origin of Product

United States

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